molecular formula C16H14ClN3O B4416952 N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide

N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide

Cat. No.: B4416952
M. Wt: 299.75 g/mol
InChI Key: IDIFARLFPJSCJD-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide is a chemical compound that features a benzimidazole core, which is a privileged structure in medicinal chemistry due to its wide range of biological activities. The compound is characterized by the presence of a chloro-substituted benzimidazole ring attached to a phenyl group, which is further linked to a propanamide moiety. This structural configuration endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the desired position.

    Coupling with Phenyl Group: The chlorinated benzimidazole is coupled with a phenyl group through a nucleophilic substitution reaction.

    Formation of Propanamide Moiety: Finally, the phenyl-substituted benzimidazole is reacted with propanoyl chloride or a similar reagent to form the propanamide moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the chloro substituent or the benzimidazole ring, resulting in reduced derivatives.

    Substitution: The chloro substituent on the benzimidazole ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base or under neutral conditions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide can be compared with other benzimidazole derivatives, such as:

    Omeprazole: A proton pump inhibitor used to treat peptic ulcers.

    Pimobendan: A drug used in the treatment of congestive heart failure.

    Thiabendazole: An anthelmintic used to treat parasitic worm infections.

Uniqueness:

    Structural Features: The presence of the chloro substituent and the propanamide moiety distinguishes this compound from other benzimidazole derivatives.

    Biological Activity: The compound’s unique structure imparts specific biological activities that may not be observed in other benzimidazole derivatives.

Comparison with Similar Compounds

    2-Aminobenzimidazole: Known for its antimicrobial and catalytic properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

    2-Mercaptobenzimidazole: Used as a corrosion inhibitor and in the rubber industry.

Properties

IUPAC Name

N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-2-15(21)18-12-6-3-10(4-7-12)16-19-13-8-5-11(17)9-14(13)20-16/h3-9H,2H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFARLFPJSCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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